molecular formula C14H16N2O2 B11390258 N-(1,2-benzoxazol-3-yl)cyclohexanecarboxamide

N-(1,2-benzoxazol-3-yl)cyclohexanecarboxamide

Cat. No.: B11390258
M. Wt: 244.29 g/mol
InChI Key: SGXHBCHCPNIWCX-UHFFFAOYSA-N
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Description

N-(1,2-benzoxazol-3-yl)cyclohexanecarboxamide is a compound that belongs to the class of benzoxazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2-benzoxazol-3-yl)cyclohexanecarboxamide typically involves the reaction of 1,2-benzoxazole with cyclohexanecarboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the corresponding acid chloride, which then reacts with the benzoxazole derivative to form the desired amide .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(1,2-benzoxazol-3-yl)cyclohexanecarboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may yield reduced amides, and substitution may yield various substituted derivatives .

Mechanism of Action

The mechanism of action of N-(1,2-benzoxazol-3-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,2-benzoxazol-3-yl)cyclohexanecarboxamide is unique due to its specific structural features and the combination of benzoxazole and cyclohexanecarboxamide moieties.

Properties

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

N-(1,2-benzoxazol-3-yl)cyclohexanecarboxamide

InChI

InChI=1S/C14H16N2O2/c17-14(10-6-2-1-3-7-10)15-13-11-8-4-5-9-12(11)18-16-13/h4-5,8-10H,1-3,6-7H2,(H,15,16,17)

InChI Key

SGXHBCHCPNIWCX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)NC2=NOC3=CC=CC=C32

Origin of Product

United States

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